molecular formula C21H23N3O3 B10985417 N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10985417
M. Wt: 365.4 g/mol
InChI Key: QDFZMYQYDZUEBF-UHFFFAOYSA-N
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Description

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a complex structure with an indole core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity . This inhibition can disrupt key biological pathways, making the compound effective against certain diseases .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-[[2-(2-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-24-17-9-5-3-7-15(17)13-18(24)21(26)23-12-11-22-20(25)14-16-8-4-6-10-19(16)27-2/h3-10,13H,11-12,14H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

QDFZMYQYDZUEBF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=CC=C3OC

Origin of Product

United States

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